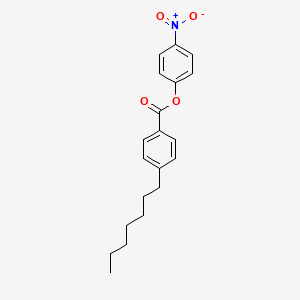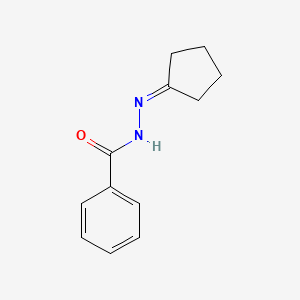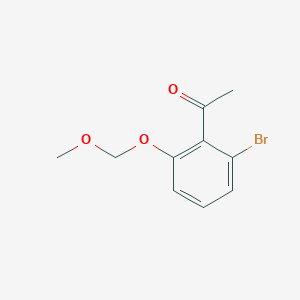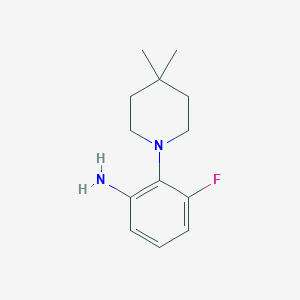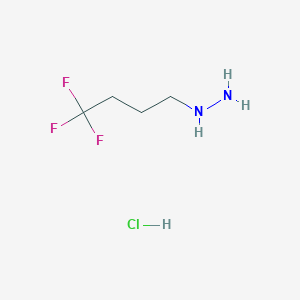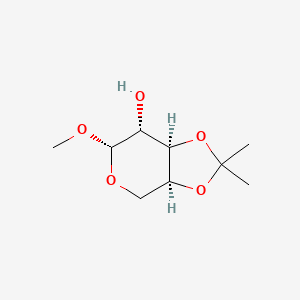
Methyl 3,4-isopropylidene-beta-L-arabinopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-isopropylidene-beta-L-arabinopyranoside: is a synthetic saccharide derivative. It is a modified form of arabinopyranoside, which is a type of sugar molecule. This compound is often used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4-isopropylidene-beta-L-arabinopyranoside can be synthesized through a multi-step process. The synthesis typically involves the protection of the hydroxyl groups of arabinopyranoside, followed by methylation and isopropylidene formation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-isopropylidene-beta-L-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3,4-isopropylidene-beta-L-arabinopyranoside has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of oligosaccharides and polysaccharides.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research on this compound includes its potential as an inhibitor of bacterial growth by inhibiting protein synthesis.
Industry: It is employed in the production of various biochemical products and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of methyl 3,4-isopropylidene-beta-L-arabinopyranoside involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to ribosomal subunits or interfering with enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl beta-L-arabinopyranoside: A closely related compound without the isopropylidene protection.
Methyl alpha-D-glucopyranoside: Another sugar derivative with similar structural features.
Methyl beta-D-galactopyranoside: A compound with a similar sugar backbone but different stereochemistry.
Uniqueness: Methyl 3,4-isopropylidene-beta-L-arabinopyranoside is unique due to its specific isopropylidene protection, which provides stability and allows for selective reactions. This makes it particularly useful in synthetic chemistry and biochemical research.
Properties
Molecular Formula |
C9H16O5 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7-,8-/m0/s1 |
InChI Key |
KHWJEUGTHXRSES-YWIQKCBGSA-N |
Isomeric SMILES |
CC1(O[C@H]2CO[C@@H]([C@@H]([C@H]2O1)O)OC)C |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)
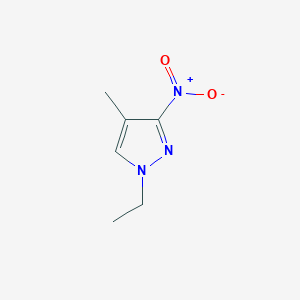

![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)

![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
